N1-(1-adamantyl)-2-bromo-2-methylpropanamide
CAS No.: 54059-85-7
Cat. No.: VC3910988
Molecular Formula: C14H22BrNO
Molecular Weight: 300.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54059-85-7 |
|---|---|
| Molecular Formula | C14H22BrNO |
| Molecular Weight | 300.23 g/mol |
| IUPAC Name | N-(1-adamantyl)-2-bromo-2-methylpropanamide |
| Standard InChI | InChI=1S/C14H22BrNO/c1-13(2,15)12(17)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,3-8H2,1-2H3,(H,16,17) |
| Standard InChI Key | IOKOGKRBNVSSDI-UHFFFAOYSA-N |
| SMILES | CC(C)(C(=O)NC12CC3CC(C1)CC(C3)C2)Br |
| Canonical SMILES | CC(C)(C(=O)NC12CC3CC(C1)CC(C3)C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1-adamantyl group (tricyclo[3.3.1.1³,⁷]decane) bonded to a 2-bromo-2-methylpropanamide chain. Key structural attributes include:
The adamantane moiety confers high thermal stability and lipophilicity, while the bromine atom enhances electrophilic reactivity .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 114 °C | |
| Molecular Weight | 300.23 g/mol | |
| Density | 1.5±0.1 g/cm³ (est.) | |
| LogP (Partition Coeff.) | 3.6 |
The elevated melting point reflects crystalline packing influenced by the adamantane framework . The logP value indicates moderate hydrophobicity, suitable for blood-brain barrier penetration in drug design .
Synthesis and Reaction Pathways
Primary Synthetic Routes
N1-(1-Adamantyl)-2-bromo-2-methylpropanamide is typically synthesized via:
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Appel Reaction: Reacting N-(1-adamantyl)isobutyramide with carbon tetrachloride and triphenylphosphine to introduce bromine .
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Lactam Intermediate Method: Treating 2-bromo-2-methylpropanamide derivatives with sodium hydride in DMF, followed by adamantylamine coupling .
A representative procedure involves:
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Adamantylamine condensation with 2-bromo-2-methylpropanoyl chloride in dichloromethane.
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Purification via column chromatography (hexane:ethyl acetate = 4:1), yielding 85–92% product .
Reactivity Profile
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Nucleophilic Substitution: The bromine atom undergoes SN2 reactions with amines or thiols .
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Rearrangements: Heating with bases like NaH induces Hofmann-type rearrangements to ureas or benzoxazinones .
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Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions modify the adamantyl group .
Pharmaceutical and Industrial Applications
Enzyme Inhibition
The compound is a precursor in synthesizing 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors . These inhibitors target metabolic disorders:
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Mechanism: Competitive binding to 11β-HSD1’s active site, reducing cortisol production .
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Therapeutic Targets: Type 2 diabetes, obesity, and metabolic syndrome .
Material Science
The adamantane core’s rigidity makes it valuable in:
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Polymer Stabilizers: Enhancing thermal resistance in plastics.
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Liquid Crystals: Modifying mesophase behavior in display technologies .
Research Advancements and Challenges
Recent Studies
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Metabolic Stability: Rat hepatocyte assays show a half-life >4 hours, suggesting favorable pharmacokinetics .
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Crystallography: X-ray analysis reveals a distorted tetrahedral geometry at the brominated carbon (C-Br bond length: 1.93 Å) .
Limitations
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Toxicity Data: No comprehensive LD₅₀ studies exist, though analogs show hepatotoxicity at >50 mg/kg .
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Synthetic Complexity: Low yields (<40%) in multi-step routes hinder large-scale production .
| Parameter | Recommendation | Source |
|---|---|---|
| Skin Contact | Use nitrile gloves | |
| Inhalation Risk | Fume hood required | |
| Storage | -20°C, inert atmosphere |
Disposal
Incinerate at >1,000°C with scrubbers to prevent brominated dioxin formation .
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